Dipropargylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80652. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

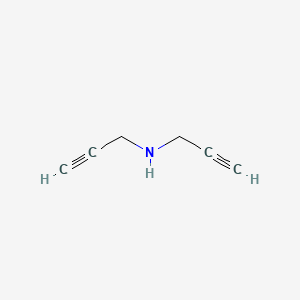

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSODMOUXWISAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219243 | |

| Record name | Di-2-propynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-28-4 | |

| Record name | Dipropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropargylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropargylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-2-propynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-propynylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPARGYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TST5UMI4J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Dipropargylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine, a secondary amine featuring two propargyl groups, is a versatile building block in organic synthesis. Its unique structure, containing reactive alkyne functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and molecules with potential biological activity. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in the synthesis of bioactive molecules.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for the purification of its derivatives. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N | --INVALID-LINK-- |

| Molecular Weight | 93.13 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Clear, colorless to orange or brown liquid | --INVALID-LINK-- |

| Boiling Point | 65 °C at 11 mmHg | --INVALID-LINK--[3][4] |

| Melting Point | Not well-documented | |

| Density | 0.900 g/mL at 25 °C | --INVALID-LINK--[1][2][5] |

| Refractive Index (n20/D) | 1.477 | --INVALID-LINK--[1][2][5] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and diethyl ether. Limited solubility in water. | --INVALID-LINK-- |

| Flash Point | 46 °C (115 °F) - closed cup | --INVALID-LINK--[1][6] |

| pKa | 5.97 ± 0.10 (Predicted) | --INVALID-LINK--[3] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the key physical properties of liquid amines like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

Given that this compound may be available in limited quantities for research purposes, a micro-boiling point determination is often the most suitable method.

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., Mel-Temp with a boiling point capillary)

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Heating source (Bunsen burner or heating mantle)

Procedure:

-

Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and test tube assembly into the Thiele tube containing mineral oil. The oil level should be high enough to immerse the sample but not so high that it enters the test tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Measurement of Density

The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder or volumetric flask (calibrated)

-

Pipette

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or volumetric flask on the analytical balance.[3][5][9]

-

Carefully transfer a known volume (e.g., 5.00 mL) of this compound into the tared container using a pipette.

-

Measure the temperature of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume. The mass of the liquid is the difference between the final and initial mass readings.[10]

-

Repeat the measurement at least three times and calculate the average density.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and is a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Set the constant temperature water bath to the desired temperature (typically 20 °C) and allow it to circulate through the refractometer to ensure a stable temperature.[11]

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Adjust the light source and the mirror to obtain maximum illumination of the field of view.

-

Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringes are observed, adjust the compensator to eliminate them.

-

Read the refractive index value from the scale.[12]

-

Clean the prisms thoroughly with a suitable solvent and soft tissue after the measurement.

Assessment of Solubility

A qualitative assessment of solubility in various solvents is essential for reaction setup and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane, hexane)

Procedure:

-

Place a small amount (e.g., 0.1 mL) of this compound into a series of clean, dry test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Gently agitate or vortex the mixture and observe whether the this compound dissolves completely.

-

Record the observations as soluble, partially soluble, or insoluble for each solvent.

-

For amines, solubility in dilute aqueous acid (e.g., 5% HCl) can also be tested, as the formation of a water-soluble ammonium salt is indicative of its basic nature.[2][4][13][14]

Role in Bioactive Molecule Synthesis and Signaling Pathways

This compound itself is not known to be directly involved in specific signaling pathways. However, the propargylamine moiety is a critical pharmacophore in a variety of bioactive molecules, particularly those targeting neurological disorders.[15][16] Derivatives of propargylamine have been extensively studied for their potential as enzyme inhibitors and neuroprotective agents.[17]

The general strategy involves incorporating the propargylamine structure into a larger molecule designed to interact with a specific biological target, such as an enzyme or a receptor. The terminal alkyne groups of this compound offer versatile handles for further chemical modifications through reactions like click chemistry, Sonogashira coupling, and Mannich reactions to build molecular complexity.[18]

For instance, propargylamine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO, the levels of neurotransmitters like dopamine and serotonin can be increased, which is a therapeutic strategy for conditions such as Parkinson's disease and depression.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical bioactive compound targeting a generic enzyme.

Caption: Conceptual workflow for the synthesis and biological evaluation of a bioactive propargylamine derivative.

This diagram illustrates a common path in drug discovery where a starting material like this compound is chemically modified to produce a bioactive derivative.[19] This derivative is then tested for its ability to interact with and inhibit a target enzyme, thereby modulating a biological signaling pathway. The propargylamine functional group is often key to the binding and inhibitory activity of these molecules.[15]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. galaxy.ai [galaxy.ai]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studylib.net [studylib.net]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. matestlabs.com [matestlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. wjec.co.uk [wjec.co.uk]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. researchgate.net [researchgate.net]

- 12. davjalandhar.com [davjalandhar.com]

- 13. csub.edu [csub.edu]

- 14. Qualitative tests of amines | PPTX [slideshare.net]

- 15. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of Dipropargylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine, systematically known as N-prop-2-ynylprop-2-yn-1-amine, is a secondary amine featuring two propargyl groups attached to a central nitrogen atom.[1] Its unique structure, containing two terminal alkyne functionalities, makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, polymers, and complex molecular architectures through reactions like the A³ (Aldehyde-Alkyne-Amine) coupling. Propargylamines as a class are versatile compounds used in the synthesis of therapeutic agents, including inhibitors for enzymes like monoamine oxidase (MAO-B), which are relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.[2] This guide provides a detailed examination of the chemical structure, bonding, and key physicochemical properties of this compound.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C₆H₇N.[1] The structure consists of a central secondary amine nitrogen atom bonded to the methylene carbons of two separate propargyl groups (-CH₂C≡CH).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | N-prop-2-ynylprop-2-yn-1-amine | [1] |

| Molecular Formula | C₆H₇N | [1] |

| Molecular Weight | 93.13 g/mol | [1][3] |

| CAS Number | 6921-28-4 | [1][3][4] |

| SMILES String | C#CCNCC#C | [1][3][5] |

| InChI Key | RGSODMOUXWISAG-UHFFFAOYSA-N | [1][3][5] |

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is dictated by the hybridization of its constituent atoms, as explained by Valence Shell Electron Pair Repulsion (VSEPR) theory.[6]

Hybridization

-

Nitrogen Atom (N): The central nitrogen atom is bonded to two carbon atoms and one hydrogen atom, and it possesses one lone pair of electrons. This results in four electron groups, leading to sp³ hybridization .[7][8]

-

Methylene Carbons (-CH₂-): Each of the two methylene carbons is singly bonded to the nitrogen atom and an alkynyl carbon, as well as two hydrogen atoms. With four single bonds, these carbons are sp³ hybridized .[8]

-

Alkynyl Carbons (-C≡C-): The four carbons involved in the two triple bonds are each bonded to only two other atoms (either C-C≡C or C≡C-H). This linear arrangement results from sp hybridization .[7][9]

Bond Angles and Molecular Shape

-

Around the Nitrogen Atom: Due to the sp³ hybridization and the presence of one lone pair, the geometry around the nitrogen is trigonal pyramidal . The lone pair exerts greater repulsion than bonding pairs, compressing the C-N-C and H-N-C bond angles to slightly less than the ideal tetrahedral angle of 109.5°.[6][10]

-

Around the Methylene Carbons: The sp³ hybridized methylene carbons adopt a tetrahedral geometry, with H-C-H and N-C-C bond angles of approximately 109.5°.[10]

-

Around the Alkynyl Carbons: The sp hybridized carbons in the two propargyl groups result in a linear geometry for the C-C≡C-H fragments, with bond angles of 180°.[10]

Sigma (σ) and Pi (π) Bonds

The covalent framework of this compound is composed of both sigma (σ) and pi (π) bonds:

-

Sigma (σ) Bonds: These are formed by the direct, end-to-end overlap of hybrid orbitals. All single bonds in the molecule (N-H, C-H, N-C, and the C-C single bonds) are σ bonds. One of the bonds in each C≡C triple bond is also a σ bond.

-

Pi (π) Bonds: These result from the side-by-side overlap of unhybridized p orbitals. Each C≡C triple bond contains two π bonds in addition to one σ bond.

Caption: Logical relationships in this compound bonding.

Physicochemical Properties

The structural and electronic features of this compound give rise to its characteristic physical and chemical properties.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Liquid | [3] |

| Density | 0.900 g/mL at 25 °C | [3][5] |

| Boiling Point | 65 °C at 11 mmHg | [4] |

| Refractive Index (n20/D) | 1.477 | [3][11] |

| Flash Point | 46.11 °C (115.0 °F) - closed cup | [3] |

| Hazards | Flammable liquid, Causes severe skin burns and eye damage | [1][3] |

Experimental Protocols

Synthesis of this compound via A³ Coupling

This protocol describes a common method for synthesizing propargylamines, adapted for this compound. The A³ coupling is a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine.[12]

Materials:

-

Paraformaldehyde

-

Propargylamine

-

Terminal Alkyne (e.g., Phenylacetylene, for demonstration of the general method)

-

Copper(I) Iodide (CuI)

-

Solvent (e.g., Dioxane or Toluene)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and the chosen solvent (10 mL).

-

Catalyst Addition: Add the copper catalyst, such as CuI (0.05 mmol, 5 mol%), to the solution.

-

Reaction: Stir the reaction mixture at the required temperature (ranging from room temperature to 100 °C, depending on the specific substrates). Monitor the reaction progress by thin-layer chromatography (TLC).[12][13]

-

Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).[12]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure propargylamine.[12][13]

Caption: Experimental workflow for synthesis and purification.

Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Expected chemical shifts (δ) in CDCl₃:

-

~2.2 ppm (triplet): Terminal alkyne protons (-C≡C-H).

-

~2.5 ppm (singlet/broad): Amine proton (-NH-).

-

~3.4 ppm (doublet): Methylene protons (-CH₂-). The splitting is due to coupling with the terminal alkyne proton.

-

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Expected chemical shifts (δ) in CDCl₃:

-

~38 ppm: Methylene carbons (-CH₂-).

-

~72 ppm: Terminal alkyne carbons (-C≡C-H).

-

~80 ppm: Internal alkyne carbons (-C≡C-H).

-

-

-

Data Analysis: Integrate the proton signals to confirm the ratio of protons in the molecule. Analyze the chemical shifts and coupling patterns to verify the connectivity and confirm the identity of this compound.

References

- 1. This compound | C6H7N | CID 23350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Propargylamines by Cross-Dehydrogenative Coupling | Bentham Science [benthamscience.com]

- 3. This compound 97 6921-28-4 [sigmaaldrich.com]

- 4. This compound | 6921-28-4 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dipropargylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Dipropargylamine is a versatile secondary amine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring two terminal alkyne functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, polymers, and pharmacologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on methodologies and data relevant to research and development.

Core Properties of this compound

This compound, also known as N,N-di(prop-2-yn-1-yl)amine, is a flammable and corrosive liquid. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 6921-28-4 | [1][2] |

| Molecular Formula | C₆H₇N | [1][2] |

| Molecular Weight | 93.13 g/mol | [1][2] |

| Density | 0.900 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.477 | [2] |

| Boiling Point | 65°C/11mmHg | |

| Flash Point | 46.11 °C (closed cup) | [1] |

Synthesis of this compound and its Derivatives

The primary methods for synthesizing propargylamines, including this compound, revolve around the formation of carbon-carbon and carbon-nitrogen bonds adjacent to a triple bond. The most prominent of these is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.

The A³ Coupling Reaction: A Powerful Synthetic Tool

The A³ coupling reaction is a one-pot, three-component reaction that is highly valued for its atom economy and operational simplicity in generating propargylamines.[3] The general mechanism involves the in-situ formation of an iminium ion from an aldehyde and an amine, which is then attacked by a metal acetylide, typically formed from a terminal alkyne and a metal catalyst like copper, gold, or silver.[3][4][5]

Below is a generalized experimental workflow for the A³ coupling reaction.

Detailed Experimental Protocol: Copper-Catalyzed A³ Coupling Reaction

The following is a representative experimental protocol for the synthesis of a propargylamine via a copper-catalyzed A³ coupling reaction.[3]

Materials:

-

Aldehyde (1.0 mmol)

-

Secondary Amine (1.2 mmol)

-

Terminal Alkyne (1.5 mmol)

-

Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).

-

Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired propargylamine.[3]

Synthesis of this compound via Nucleophilic Substitution

A direct method for the synthesis of this compound involves the reaction of propargylamine with a propargyl halide.

Procedure:

-

In a flask, combine triethylamine and propargylamine in a 2:1 molar ratio.

-

Cool the mixture in a water bath to 25 °C.

-

Slowly add propargyl chloride, equimolar to the propargylamine, dropwise over approximately 1 hour.

-

After the addition is complete, continue to stir the mixture for an additional hour.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Recover the excess triethylamine and propargylamine from the filtrate by distillation at atmospheric pressure until the temperature reaches 120 °C.

-

The remaining residue is then subjected to vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

The propargylamine moiety is a significant pharmacophore in medicinal chemistry.[6] Its derivatives have been investigated for a range of biological activities and are key intermediates in the synthesis of various therapeutic agents.

Precursor for Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, such as pyrroles and quinolines, which are prevalent in many biologically active molecules.[6]

Role in Drug Discovery

The unique chemical properties of the propargylamine group have led to its incorporation into molecules designed to have specific biological activities. While specific signaling pathways for this compound are not extensively documented, the broader class of propargylamines has been explored for various therapeutic applications. For instance, certain propargylamine derivatives have been investigated for their potential in treating neurodegenerative diseases.

The logical workflow for the application of this compound in the synthesis of N-substituted pyrroles, another important class of compounds, is depicted below.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The synthetic protocols and property data serve as a valuable resource for the practical application of this versatile chemical compound.

References

- 1. CN102344374A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound 97 6921-28-4 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dipropargylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for dipropargylamine (N,N-di(prop-2-yn-1-yl)amine), a valuable building block in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.25 | Triplet | 2H | HC≡ |

| 3.45 | Doublet | 4H | -CH₂- |

| ~1.5 (broad) | Singlet | 1H | N-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 41.5 | -CH₂- |

| 72.0 | HC≡ |

| 80.5 | -C≡ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3291 | Strong | ≡C-H stretch |

| 3025 | Medium | N-H stretch |

| 2925, 2855 | Medium | C-H stretch (CH₂) |

| 2118 | Weak | C≡C stretch |

| 1425 | Medium | CH₂ bend |

| 1125 | Medium | C-N stretch |

| 640 | Strong, Broad | ≡C-H bend |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 93 | 30 | [M]⁺ (Molecular Ion) |

| 92 | 100 | [M-H]⁺ |

| 65 | 40 | [M-C₂H₂]⁺ |

| 54 | 25 | [C₄H₄N]⁺ |

| 39 | 85 | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For a standard ¹H NMR experiment, the following parameters are commonly used: a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1] For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the neat liquid is often used. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR region of interest, and the spectrum recorded in a liquid cell.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum. A background spectrum of the empty salt plates or the solvent is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume of this solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.

Instrumentation and Data Acquisition: The separated this compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for ionizing small molecules. In this process, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion ([M]⁺). The excess energy from ionization often leads to fragmentation of the molecular ion into smaller, characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and a mass spectrum is generated by plotting the relative abundance of each ion versus its m/z value.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Dipropargylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine is a highly reactive secondary amine containing two propargyl groups. Its unique chemical structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and materials. The presence of the terminal alkyne functionalities allows for its use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and as a precursor for various heterocyclic compounds. However, the same reactivity that makes this compound a useful synthon also contributes to its significant health and safety hazards.

This technical guide provides a comprehensive overview of the safety data, handling precautions, and potential toxicological profile of this compound. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals who handle this compound, ensuring its safe and responsible use in the laboratory and beyond.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of a compound is the foundation of safe handling. The following tables summarize the available data for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 6921-28-4 | [1] |

| Molecular Formula | C₆H₇N | [1] |

| Molecular Weight | 93.13 g/mol | [1] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 65 °C at 11 mmHg | [2] |

| Density | 0.900 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.477 | [3] |

| Flash Point | 46 °C | [2] |

| pKa | 5.97 ± 0.10 (Predicted) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Source:[3]

Signal Word: Danger[3]

Hazard Pictograms:

-

Flame

-

Corrosion

Quantitative Toxicity Data

For context, the related compound propargylamine has a reported dermal LD50 of 66 mg/kg in rats, indicating high toxicity upon skin contact.[4] While this is not this compound, it underscores the potential for significant toxicity within this class of compounds. The lack of specific data for this compound necessitates a highly cautious approach to its handling.

Experimental Protocols for Toxicity Assessment

As no specific toxicological studies for this compound detailing experimental methodologies were identified in the reviewed literature, this section outlines a general experimental protocol for acute dermal toxicity testing based on the OECD Test Guideline 402. This provides a framework for how such data, if unavailable, would be generated.

General Principles of Acute Dermal Toxicity Testing (OECD 402)

The objective of an acute dermal toxicity study is to determine the adverse effects that may occur within a short period after a single dermal application of a substance.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.[5]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals. Care is taken to avoid abrading the skin.[6]

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[6] For liquid substances like this compound, it is usually applied undiluted. The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The substance is kept in contact with the skin for a 24-hour period.[5]

-

Observation Period: After the 24-hour exposure, the residual test substance is removed, and the animals are observed for a period of 14 days.[5] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system and somatomotor activity, and behavior patterns.

-

Data Collection: Mortalities are recorded, and the weight of the animals is checked periodically. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Endpoint: The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection:

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[8] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

-

All work with this compound should be conducted in a properly functioning chemical fume hood.[8]

-

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[7]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use non-sparking tools and explosion-proof equipment.[8]

-

Ground and bond containers when transferring material to prevent static electricity discharge.[9]

-

Do not breathe mist or vapors.[10]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[9]

-

The storage area should be designated for flammable and corrosive liquids.

-

Protect from light.[2]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical when working with hazardous chemicals.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Ensure adequate ventilation. Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Potential Mechanism of Action and Toxicological Pathways

While specific studies on the toxicological mechanism of this compound are scarce, the broader class of propargylamines is known to interact with biological systems, primarily through the inhibition of monoamine oxidases (MAOs).[4]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. Propargylamine and its derivatives are known to be potent, irreversible inhibitors of MAO, particularly MAO-B.[11] The propargyl group is a key pharmacophore that forms a covalent adduct with the FAD cofactor at the active site of the enzyme, leading to its inactivation.

The inhibition of MAO can have significant physiological effects. While this property is exploited for therapeutic purposes in drugs for Parkinson's disease and depression, uncontrolled inhibition can lead to toxic effects by disrupting the normal balance of neurotransmitters.

Potential for Reactive Metabolite Formation

The metabolism of amines can sometimes lead to the formation of reactive intermediates that can cause cellular damage. While not specifically documented for this compound, related compounds can be metabolized to produce reactive species. For example, some propargylamines can be metabolized to form acrolein, a highly reactive and cytotoxic aldehyde.[4] Additionally, the metabolism of secondary amines can sometimes lead to the formation of nitrosamines, a class of compounds known for their carcinogenic potential, although this is dependent on the presence of nitrosating agents.

Visualizations

Emergency Response Workflow for this compound Exposure

Caption: Emergency response workflow for this compound exposure.

Hypothetical Signaling Pathway for Propargylamine-Induced Neurotoxicity

Caption: Hypothetical pathway of propargylamine-induced neurotoxicity.

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. However, its flammability, corrosivity, and potential for high toxicity necessitate a thorough understanding and implementation of stringent safety measures. This guide has summarized the available safety data and provided a framework for its safe handling, storage, and emergency response. The lack of comprehensive, publicly available quantitative toxicity data for this compound highlights the importance of treating this compound with extreme caution, assuming a high degree of hazard based on its chemical class and GHS classification. All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this guide and the corresponding Safety Data Sheet.

References

- 1. This compound | C6H7N | CID 23350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. Acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations of dicyclopentenyloxyethyl methacrylate in rabbits and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipropargyl substituted diphenylpyrimidines as dual inhibitors of monoamine oxidase and acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Dipropargylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dipropargylamine in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile based on established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is presented to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound (N,N-di(prop-2-yn-1-yl)amine) is a secondary amine with the chemical formula C₆H₇N. Its structure consists of a central nitrogen atom bonded to two propargyl groups. This compound is a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and in "click chemistry" reactions. Understanding its solubility is crucial for its effective use in reaction media, for purification processes, and in the formulation of products.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 6921-28-4 | [1] |

| Molecular Weight | 93.13 g/mol | [2] |

| Boiling Point | 65 °C/11 mmHg | [3] |

| Density | 0.907 g/mL at 25 °C | [4] |

| Appearance | Colorless to yellow liquid | [1] |

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The polar hydroxyl group of alcohols can engage in hydrogen bonding with the amine group of this compound, while the alkyl portion of the alcohol can interact with the nonpolar propargyl groups. |

| Ketones | Acetone | Miscible | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are relatively nonpolar but contain an oxygen atom that can act as a hydrogen bond acceptor, making them good solvents for a wide range of organic compounds, including amines. |

| Esters | Ethyl acetate | Soluble | Ethyl acetate has both polar (ester group) and nonpolar (alkyl chains) characteristics, making it a suitable solvent for this compound. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible | These solvents are of intermediate polarity and are effective at dissolving a wide variety of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring can interact with the nonpolar propargyl groups of this compound through van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | These nonpolar solvents are less likely to effectively solvate the polar amine group of this compound, leading to lower solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent using the isothermal shake-flask method.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (chemically compatible with the solvent and solute)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct layer of the amine after equilibration will confirm that a saturated solution has been formed.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the container to stand undisturbed at the set temperature for at least 24 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer) using a syringe. To avoid contamination from the undissolved amine, it is crucial not to disturb the lower layer.

-

Filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

Dilute the filtered solution with the same organic solvent to a known volume to bring the concentration of this compound within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H7N | CID 23350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6921-28-4 [chemicalbook.com]

- 4. cdn.thomasnet.com [cdn.thomasnet.com]

- 5. content.labscoop.com [content.labscoop.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

The Reactivity and Stability of Dipropargylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropargylamine [(H-C≡C-CH₂)₂NH], a secondary amine featuring two reactive propargyl groups, serves as a versatile building block in modern organic synthesis. Its unique structural motif, combining the nucleophilicity of the secondary amine with the electrophilicity and cycloaddition potential of the terminal alkynes, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, polymers, and metal complexes. This technical guide provides a comprehensive overview of the reactivity and stability of the this compound molecule, with a focus on its chemical properties, key reactions, and stability profile. Detailed experimental protocols for its synthesis, purification, and selected reactions are provided, alongside spectroscopic data for its characterization. This document aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and catalysis.

Physicochemical Properties and Stability

This compound is a flammable and corrosive liquid with a distinct amine odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N | --INVALID-LINK-- |

| Molecular Weight | 93.13 g/mol | --INVALID-LINK-- |

| Boiling Point | 65 °C at 11 mmHg | --INVALID-LINK-- |

| Density | 0.900 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.477 | --INVALID-LINK-- |

| Flash Point | 46.11 °C (closed cup) | --INVALID-LINK-- |

| CAS Number | 6921-28-4 | --INVALID-LINK-- |

Stability:

Bond Dissociation Energies (BDEs):

Specific experimentally determined or computationally calculated bond dissociation energies for this compound were not found in the surveyed literature. However, the BDEs of related aliphatic amines have been studied. For instance, the α(C-H) bond dissociation enthalpies of unconstrained secondary amines are typically around 91 kcal/mol.[2] The N-H bond dissociation enthalpy in secondary amines is generally lower than in primary amines.[2] For this compound, the propargylic C-H bonds are expected to be weaker than typical alkyl C-H bonds due to the stabilization of the resulting propargyl radical by the adjacent triple bond.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.25 | t, J ≈ 2.4 Hz | 2H | Acetylenic protons (-C≡C-H ) |

| ~3.40 | d, J ≈ 2.4 Hz | 4H | Methylene protons (-CH₂-) |

| ~1.80 | br s | 1H | Amine proton (-NH -) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum of this compound will show three signals corresponding to the three non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~37 | Methylene carbons (-C H₂-) |

| ~72 | Acetylenic carbon (-C≡C -H) |

| ~81 | Acetylenic carbon (-C ≡C-H) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~3300-3500 | Weak to medium, broad | N-H stretch |

| ~2930, 2850 | Medium | C-H stretch (methylene) |

| ~2120 | Weak to medium, sharp | C≡C stretch |

| ~1430 | Medium | CH₂ bend |

| ~1100 | Medium | C-N stretch |

Reactivity and Key Reactions

The reactivity of this compound is dominated by the nucleophilic character of the secondary amine and the electrophilic nature of the terminal alkyne groups. It readily participates in a variety of reactions, making it a valuable synthon.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

This compound can act as the amine component in the A³ coupling reaction, a powerful one-pot, three-component reaction for the synthesis of propargylamines.[3][4][5] In this reaction, an aldehyde, an alkyne, and an amine are coupled in the presence of a metal catalyst, typically copper or gold salts.[5]

Reaction Workflow:

Caption: General workflow for the A³ coupling reaction.

Reaction Mechanism:

The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves the following key steps:

-

Formation of a copper acetylide intermediate from the terminal alkyne and the copper catalyst.[3]

-

Condensation of the aldehyde and the amine to form an iminium ion.[3]

-

Nucleophilic attack of the copper acetylide on the iminium ion to form the propargylamine product and regenerate the catalyst.[3]

Caption: Simplified mechanism of the A³ coupling reaction.

[2+2+2] Cycloaddition Reactions

The two propargyl groups of this compound make it an ideal substrate for intramolecular and intermolecular [2+2+2] cycloaddition reactions. These reactions, often catalyzed by transition metals such as cobalt, rhodium, or iridium, provide a powerful method for the construction of substituted aromatic and heterocyclic ring systems.[5]

Logical Relationship:

Caption: Logical relationship in a [2+2+2] cycloaddition.

Formation of Metal Complexes

The nitrogen atom of this compound possesses a lone pair of electrons and can act as a ligand to coordinate with various metal ions, forming metal complexes. The presence of the alkyne functionalities can also lead to further coordination or catalytic activity. The synthesis of such complexes typically involves the reaction of this compound with a metal salt in an appropriate solvent.[1]

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

-

Propargylamine

-

Propargyl chloride or bromide

-

Triethylamine

-

Anhydrous solvent (e.g., Toluene or THF)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.

-

Cool the mixture in an ice-water bath.

-

Add propargyl chloride or bromide (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrohalide salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

General Protocol for A³ Coupling Reaction with this compound

Materials:

-

Aldehyde (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

This compound (1.2 eq)

-

Copper(I) iodide (CuI, 5 mol%)

-

Toluene

Procedure:

-

To a screw-capped vial, add the aldehyde, this compound, terminal alkyne, and CuI.

-

Add toluene as the solvent.

-

Seal the vial and heat the reaction mixture at 80-100 °C with stirring for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Synthesis of a this compound-Copper Complex

This is a representative protocol based on the synthesis of copper complexes with amine ligands.

Materials:

-

This compound (2.0 eq)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 eq)

-

Methanol

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

In a separate flask, dissolve copper(II) chloride dihydrate in methanol.

-

Slowly add the copper chloride solution to the this compound solution with stirring.

-

A precipitate may form immediately or upon standing. The reaction mixture can be stirred at room temperature for several hours to ensure complete reaction.

-

Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

The complex can be further purified by recrystallization from an appropriate solvent system.

Applications in Drug Development and Materials Science

The propargylamine moiety is a key pharmacophore in several marketed drugs, particularly monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease and depression. The ability to readily synthesize a variety of substituted propargylamines using this compound as a scaffold makes it a valuable tool in drug discovery and development.[6]

In materials science, the presence of two terminal alkyne groups allows this compound to be used as a cross-linking agent or as a monomer in the synthesis of polymers with interesting thermal and electronic properties. The resulting polymers can have applications in areas such as coatings, adhesives, and advanced composites.

Conclusion

This compound is a highly versatile and reactive molecule with a rich chemistry. Its stability profile necessitates careful handling, but its synthetic utility in constructing complex molecular architectures is undeniable. The A³ coupling and cycloaddition reactions are particularly powerful transformations that leverage the unique reactivity of this compound. The ability to form metal complexes further expands its potential applications in catalysis. This guide has provided a comprehensive overview of the key aspects of this compound chemistry, offering valuable data and protocols for researchers in various scientific disciplines. Further exploration of its reactivity and the properties of its derivatives will undoubtedly lead to new and exciting discoveries in both fundamental and applied chemistry.

References

An In-depth Technical Guide to the Synthesis of Dipropargylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine, a secondary amine featuring two propargyl groups, is a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, containing two terminal alkyne functionalities, makes it a versatile precursor for the construction of complex nitrogen-containing heterocycles, polymers, and novel pharmacophores. The presence of the propargyl moieties allows for a rich derivatization chemistry, including click reactions, coupling reactions, and cyclization cascades. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Methodologies

The synthesis of this compound can be broadly achieved through two primary strategies:

-

Direct N-Alkylation of Propargylamine: This is a straightforward and common method involving the reaction of propargylamine with a propargyl halide.

-

Reaction of Ammonia with a Propargyl Halide: This approach offers a more direct route from a simple nitrogen source, though it can lead to a mixture of primary, secondary, and tertiary amines.

While the A³ coupling (Aldehyde-Alkyne-Amine) reaction is a powerful tool for the synthesis of a wide variety of propargylamines, its direct application for the synthesis of the parent this compound (where the aldehyde component would be formaldehyde and the alkyne acetylene) is less commonly reported in detail for this specific, simple structure.[1][2][3][4][5][6][7][8][9]

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

| N-Alkylation of Propargylamine | Propargylamine, Propargyl bromide/chloride | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, Toluene) | Varies (e.g., Reflux, Room Temp) | Moderate to High | Good control, readily available starting materials. | Requires pre-synthesis of propargylamine. |

| From Ammonia and Propargyl Halide | Ammonia, Propargyl bromide/chloride | Solvent (e.g., Toluene) | Varies (e.g., 20-25°C) | Variable | Inexpensive starting materials. | Can produce a mixture of primary, secondary, and tertiary amines, requiring careful purification.[10] |

Experimental Protocols

Synthesis of this compound via N-Alkylation of Propargylamine

This method is a reliable route to this compound, offering good control over the product formation.

Reaction Scheme:

Detailed Experimental Protocol:

-

Materials:

-

Propargylamine

-

Propargyl bromide (or chloride)

-

Potassium carbonate (anhydrous, powdered)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of propargylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of propargyl bromide (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure this compound.

-

Synthesis of this compound from Ammonia and Propargyl Halide

This method provides a direct route to this compound but requires careful control to minimize the formation of byproducts.[10]

Reaction Scheme:

Detailed Experimental Protocol:

-

Materials:

-

Aqueous ammonia solution (e.g., 28%)

-

Propargyl bromide (or chloride)

-

Toluene

-

Benzaldehyde (used to form an imine intermediate which is then hydrolyzed)[10]

-

Hydrochloric acid

-

Sodium hydroxide solution

-

-

Procedure:

-

Mix an aqueous ammonia solution with benzaldehyde.

-

Add a solution of propargyl bromide in toluene dropwise to the stirred mixture at 20-25°C.[10]

-

Continue stirring for several hours. The reaction progress can be monitored by GC-MS.

-

After the reaction, separate the organic phase.

-

The resulting N-benzylidene-2-propynylamine in the toluene solution is then hydrolyzed. Add hydrochloric acid to the solution and stir.[10]

-

Separate the aqueous phase and neutralize with a sodium hydroxide solution to liberate the free amine.

-

Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of propargylamine, this compound, and tripropargylamine. Purify by fractional distillation under reduced pressure to isolate the this compound fraction.

-

Mandatory Visualization

Signaling Pathway for N-Alkylation Synthesis

Caption: Workflow for the synthesis of this compound via N-alkylation.

Logical Relationship in Synthesis from Ammonia

Caption: Logical flow of the synthesis of this compound from ammonia.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the acetylenic protons (C≡C-H ) and the methylene protons (-CH₂-).[11] |

| ¹³C NMR | Resonances for the acetylenic carbons (C ≡C-H and C≡C -H) and the methylene carbons (-C H₂-).[11][12][13][14] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, the terminal alkyne C-H stretch, and the C≡C triple bond stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (93.13 g/mol ). |

Physicochemical Properties:

-

Molecular Formula: C₆H₇N

-

Molecular Weight: 93.13 g/mol

-

Appearance: Liquid

-

Density: 0.900 g/mL at 25 °C

-

Refractive Index: n20/D 1.477

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound, a key intermediate for further chemical transformations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the required purity of the final product. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and reliable synthesis of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propargylic amine synthesis by amination [organic-chemistry.org]

- 8. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]

- 11. N,N-Dipropyl-1-propanamine(102-69-2) 13C NMR spectrum [chemicalbook.com]

- 12. Dipropylamine(142-84-7) 13C NMR spectrum [chemicalbook.com]

- 13. PROPARGYLAMINE(2450-71-7) 13C NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

Dipropargylamine: A Core Building Block in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dipropargylamine, a secondary amine featuring two terminal alkyne functionalities, has emerged as a cornerstone in synthetic chemistry. Its unique structure offers a versatile platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in a vast array of pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of this compound's physicochemical properties, synthesis, and its pivotal role in key chemical transformations, supported by detailed experimental protocols and data.

Physicochemical and Safety Data

This compound is a flammable and corrosive liquid that requires careful handling.[3] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6921-28-4 | [3][4] |

| Molecular Formula | C₆H₇N | [3] |

| Molecular Weight | 93.13 g/mol | [3] |

| Appearance | Colorless liquid | [5] |

| Density | 0.900 g/mL at 25 °C | [6] |

| Boiling Point | 65 °C / 11 mmHg | [4] |

| Refractive Index | n20/D 1.477 | [6] |

| Flash Point | 46.11 °C (closed cup) | |

| GHS Hazard | H226 (Flammable), H314 (Causes severe skin burns and eye damage) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of propargyl halides with a nitrogen source. Common methods involve the alkylation of ammonia or propargylamine with propargyl bromide or chloride.[7]

This protocol is based on established methods for the synthesis of secondary amines from primary amines and alkyl halides.

Materials:

-

Propargyl bromide (1.0 eq)

-

Aqueous ammonia (excess)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a well-ventilated fume hood, a solution of propargyl bromide in diethyl ether is added dropwise to a stirred, excess solution of aqueous ammonia at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

The Role of this compound in Key Synthetic Transformations

This compound's twin alkyne groups make it an exceptionally useful synthon for a variety of powerful synthetic reactions, including multicomponent couplings, cycloadditions, and cross-coupling reactions.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction